1-(4-Hydroxy-2,3-dimethylphenyl)ethanone, also known as 1-(4-hydroxy-2,3-dimethylphenyl)ethanone, is an organic compound with the molecular formula and a molecular weight of approximately 164.20 g/mol. The compound features a hydroxyl group (-OH) and a ketone functional group (C=O) attached to a dimethyl-substituted phenyl ring. Its structure can be represented by the following canonical SMILES notation: CC1=C(C=CC(=C1C)O)C(=O)C
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Research indicates that 1-(4-Hydroxy-2,3-dimethylphenyl)ethanone exhibits potential biological activities. Its interactions with various enzymes and receptors suggest possible anti-inflammatory and antioxidant properties. The compound's mechanism of action may involve modulation of oxidative stress pathways and inflammation responses. Further pharmacological studies are needed to fully elucidate these effects.
The synthesis of 1-(4-Hydroxy-2,3-dimethylphenyl)ethanone can be achieved through the Fries rearrangement of 2,3-dimethylphenyl acetate. This reaction typically employs aluminum chloride as a catalyst in nitrobenzene at room temperature, yielding a product with a yield of approximately 50-60% .
In industrial settings, the production often involves optimizing reaction conditions to enhance yield and purity. Key factors include the choice of catalyst, solvent, and reaction temperature.
1-(4-Hydroxy-2,3-dimethylphenyl)ethanone finds applications across various fields:
Several compounds share structural similarities with 1-(4-Hydroxy-2,3-dimethylphenyl)ethanone:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
1-(4-Hydroxy-3-methoxyphenyl)ethanone | Methoxy group instead of dimethyl | Increased solubility; potential for different biological activity |
1-(4-Hydroxy-2,5-dimethylphenyl)ethanone | Different dimethyl substitution pattern | May exhibit distinct reactivity due to steric effects |
1-(4-Hydroxyacetophenone) | Lacks additional methyl groups | Commonly used as an intermediate in organic synthesis |
2-(4-Hydroxyphenyl)-2-methylpropanal | Aldehyde functional group | Different reactivity profile due to aldehyde functionality |
The uniqueness of 1-(4-Hydroxy-2,3-dimethylphenyl)ethanone lies in the specific arrangement of its hydroxyl and methyl groups. This arrangement influences both its chemical reactivity and biological activity compared to similar compounds. Its distinct pharmacological properties and industrial applications further highlight its significance within this class of compounds.